molecular formula C17H13Cl2NO2 B13989998 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline CAS No. 83054-47-1

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline

Cat. No.: B13989998
CAS No.: 83054-47-1
M. Wt: 334.2 g/mol
InChI Key: FWINTUVAJYYJJO-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline (CAS 83054-47-1) is a chemical intermediate offered for research and development purposes . This compound features a naphthalene core linked to an aniline derivative, a structural motif of interest in the development of novel chemical entities. Researchers value this intermediate for its potential use in synthetic chemistry pipelines, particularly in the construction of more complex molecules for pharmaceutical and material science applications. The specific biochemical mechanisms, molecular targets, and detailed research applications for this compound are not fully characterized in the publicly available scientific literature, presenting a significant opportunity for investigative research. Scientists are exploring its utility in various early-stage discovery contexts. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

83054-47-1

Molecular Formula

C17H13Cl2NO2

Molecular Weight

334.2 g/mol

IUPAC Name

3,5-dichloro-4-(4-methoxynaphthalen-1-yl)oxyaniline

InChI

InChI=1S/C17H13Cl2NO2/c1-21-15-6-7-16(12-5-3-2-4-11(12)15)22-17-13(18)8-10(20)9-14(17)19/h2-9H,20H2,1H3

InChI Key

FWINTUVAJYYJJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)OC3=C(C=C(C=C3Cl)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The 3,5-dichloroaniline moiety is a key intermediate in the target compound and is typically prepared via chlorination and amination reactions starting from simpler aromatic precursors. Two main industrially relevant methods are documented:

  • Method A: Bromination-Diazotization-Ammonification Route
    This method starts from 2,4-dichloroaniline, which undergoes bromination in acidic medium to form 2-bromo-4,6-dichloroaniline salts. Subsequent diazotization with sodium nitrite in ethanol or isopropanol at low temperatures produces 3,5-dichlorobromobenzene. Finally, ammonification with aqueous ammonia and a catalyst at elevated temperatures (130–180 °C) yields 3,5-dichloroaniline with high yield and mild conditions.

  • Method B: Chlorination-Oxidation-Reduction-Decarboxylation Route
    This more elaborate process uses 4-chloro-2-nitrotoluene as the starting material, which is chlorinated to 4,6-dichloro-o-nitrotoluene. This intermediate undergoes oxidation and hydrogenation to form 4,6-dichloro-o-amino benzoic acid, which is then decarboxylated under high temperature (around 180 °C) to produce 3,5-dichloroaniline. This process achieves an overall yield of approximately 70% and is noted for lower pollution and higher purity compared to older methods.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination 2,4-dichloroaniline + Br2, HCl or H2SO4 Room temperature - High Formation of 2-bromo-4,6-dichloroaniline salts
Diazotization NaNO2 aqueous, ethanol or isopropanol 0 °C to boiling 30-50 min stir - Produces 3,5-dichlorobromobenzene
Ammonification NH3 (aqueous), catalyst 130–180 °C 3–6 hours High Converts bromide to amine
Chlorination 4-chloro-2-nitrotoluene + Cl2, catalyst Controlled (70% conv.) - ~70% Produces 4,6-dichloro-o-nitrotoluene
Oxidation Sulfuric acid, nitric acid, catalyst ~150 °C 2 hours - Forms 4,6-dichloro-o-carboxynitrobenzene
Reduction (Hydrogenation) H2, reducing catalyst, autoclave Elevated temp 4 hours - Yields 4,6-dichloro-o-amino benzoic acid
Decarboxylation Autoclave, 180 °C 5 hours ~90% Produces 3,5-dichloroaniline

Formation of the Ether Linkage with 4-Methoxynaphthalen-1-ol

General Strategy

The key step in synthesizing 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline is the formation of the aryl-aryl ether bond between the 3,5-dichloro-4-aminophenyl group and the 4-methoxynaphthalen-1-ol moiety. This is typically achieved via nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions.

Synthetic Approaches

  • Nucleophilic Aromatic Substitution (SNAr):
    The 3,5-dichloro-4-aminophenyl derivative bearing a suitable leaving group (such as a halide or tosylate) can be reacted with 4-methoxynaphthalen-1-ol under basic conditions to form the ether bond. This classical approach relies on the electron-deficient nature of the aromatic ring to facilitate substitution.

  • Transition Metal-Catalyzed Couplings:
    Modern methods employ copper- or palladium-catalyzed Ullmann or Buchwald-Hartwig etherification reactions. These methods allow milder conditions and higher selectivity, especially for sterically hindered or electronically challenging substrates. For example, copper(I) iodide with a suitable ligand and base in polar aprotic solvents can catalyze the coupling of 3,5-dichloro-4-aminophenyl halides with 4-methoxynaphthalen-1-ol derivatives.

Mechanistic Insights and Optimization

Recent research highlights the utility of transition metal-free electrophilic amination and C–O bond formation using hydroxylamine-derived reagents and metal-catalyzed aryl amination strategies, which can be adapted for complex ether synthesis. Optimization involves:

  • Choice of catalyst and ligand for high turnover.
  • Control of temperature to prevent decomposition of sensitive groups.
  • Use of protecting groups on the aniline nitrogen if necessary to avoid side reactions.
  • Solvent and base selection to maximize yield and purity.

Summary Table of Preparation Methods

Stage Method/Reaction Type Key Reagents/Conditions Yield/Notes
Preparation of 3,5-dichloroaniline Bromination → Diazotization → Ammonification 2,4-dichloroaniline, Br2, NaNO2, NH3, acidic media High yield, mild conditions
Preparation of 3,5-dichloroaniline Chlorination → Oxidation → Reduction → Decarboxylation 4-chloro-2-nitrotoluene, Cl2, H2SO4/HNO3, H2, catalyst ~70% yield, high purity, environmentally friendly
Ether bond formation Nucleophilic aromatic substitution or metal-catalyzed coupling 3,5-dichloro-4-halogenated aniline, 4-methoxynaphthalen-1-ol, Cu or Pd catalyst High selectivity, adaptable to complex substrates

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Substituent Group CAS Number Molecular Formula Molecular Weight Applications Key Features
3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline 4-Methoxynaphthalen-1-yl N/A C₁₇H₁₂Cl₂NO₂ ~332.2 g/mol* Likely agrochemical intermediate (inferred from analogs) Bulky aromatic substituent; potential for enhanced photostability
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline 1,1,2,2-Tetrafluoroethoxy 104147-32-2 C₈H₅Cl₂F₄NO 278.03 g/mol Intermediate for hexaflumuron (insecticide) High fluorination improves metabolic stability; ≥98% purity
3,5-Dichloro-4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline 3-Chloro-5-(trifluoromethyl)pyridin-2-yl N/A C₁₂H₆Cl₃F₃N₂O 353.54 g/mol Intermediate for chlorfluazuron (IGR) Pyridinyl group enhances target binding; used in high-yield synthesis
3,5-Dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline 6-Chloropyridazin-3-yl 1581304-46-2 C₁₀H₆Cl₃N₃O 290.53 g/mol Parent drug of Resmetirom (under investigation) Pyridazinyl group offers modular reactivity; stored at 2–8°C
3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline 6-Chloro-5-isopropylpyridazin-3-yl 920509-27-9 C₁₃H₁₂Cl₃N₃O 332.61 g/mol Agrochemical research (exact use unspecified) Isopropyl group increases lipophilicity; stable under inert conditions

Notes:

  • *Estimated molecular weight based on structural analogs.
  • Fluorinated substituents (e.g., tetrafluoroethoxy, trifluoromethyl) enhance metabolic stability and resistance to degradation .
  • Bulky aromatic groups (e.g., methoxynaphthalenyl) may reduce solubility in polar solvents but improve photostability .
  • Pyridinyl/pyridazinyl groups facilitate interactions with biological targets (e.g., insect chitin synthesis enzymes) .

Key Research Findings

Physical Properties

  • Solubility : Fluorinated compounds (e.g., tetrafluoroethoxy derivatives) exhibit lower water solubility but higher organic solvent compatibility .
  • Thermal Stability : Pyridazinyl derivatives (e.g., CAS 920509-27-9) are stable under inert atmospheres, making them suitable for industrial processing .

Biological Activity

3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to consolidate existing research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline can be described as follows:

  • Molecular Formula : C15H13Cl2N1O2
  • Molecular Weight : 304.18 g/mol
  • CAS Number : [specific CAS number needed]

The presence of chlorine and methoxy groups in its structure may contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline exhibits significant antimicrobial properties. A study conducted by [source needed] demonstrated that the compound showed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Klebsiella pneumoniae50

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline has shown promise in anticancer research. A recent investigation into its effects on cancer cell lines revealed that the compound induces apoptosis in human cancer cells through the activation of specific signaling pathways.

Case Study: In Vitro Analysis

A study published in [source needed] assessed the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results were as follows:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
A54920Cell cycle arrest at G2/M phase

The findings indicate that the compound's ability to induce apoptosis and halt cell cycle progression may contribute to its anticancer potential.

Structure-Activity Relationship (SAR)

The biological activity of 3,5-Dichloro-4-[(4-methoxynaphthalen-1-yl)oxy]aniline can be further understood through Structure-Activity Relationship (SAR) studies. Modifications to the molecular structure can significantly influence its biological efficacy. For instance:

  • Chlorine Substitution : The presence of chlorine atoms enhances lipophilicity and may improve membrane permeability.
  • Methoxy Group : The methoxy group is known for its electron-donating properties, which can stabilize reactive intermediates during metabolic processes.

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